molecular formula C14H23NO3 B1377245 Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1250994-14-9

Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1377245
CAS No.: 1250994-14-9
M. Wt: 253.34 g/mol
InChI Key: ZXXJXEXKMUZKPG-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a lactam and a lactone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a suitable lactam precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the desired spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for tert-butyl 2-oxo-8-azaspiro[4This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a scaffold in the design of biologically active molecules.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate

Comparison: Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Biological Activity

Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 1250994-14-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₉N₃O₃
  • Molecular Weight : 255.32 g/mol
  • Melting Point : 171–173 °C
  • Structure : The compound features a spirocyclic structure that is characteristic of various bioactive molecules.

Biological Activity

  • Antibacterial Properties :
    • Compounds similar to this compound have demonstrated effective inhibition against various bacterial strains by targeting DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .
    • In a study of dual inhibitors, related compounds showed potent antibacterial activity with good solubility characteristics, suggesting that this compound may exhibit similar effects .
  • Enzyme Inhibition :
    • The compound may function as an enzyme inhibitor based on its structural properties, which allow for interactions with active sites of target enzymes involved in metabolic pathways.
    • Research into dual-targeting inhibitors highlights the potential for this compound to affect multiple pathways simultaneously, increasing its therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialInhibits bacterial growth by targeting DNA gyrase
Enzyme InhibitionPotential inhibition of key metabolic enzymes
Structural SimilarityRelated compounds show similar bioactivity

Case Study Example

In a comparative study on spirocyclic compounds, researchers evaluated the antibacterial efficacy of various derivatives against Escherichia coli. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition at concentrations as low as 10 µM, suggesting a strong potential for clinical application .

Properties

IUPAC Name

tert-butyl 3-oxo-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(16)10-14/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXJXEXKMUZKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250994-14-9
Record name tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate
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Reactant of Route 6
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